Pitavastatin D4
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Overview
Description
NK-104 D4, also known as Pitavastatin D4, is a deuterium-labeled version of Pitavastatin. Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme involved in the synthesis of cholesterol. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pitavastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NK-104 D4 involves the incorporation of deuterium atoms into the Pitavastatin molecule. This is typically achieved through a series of chemical reactions, including hydrosilylation and cross-coupling reactions. For instance, the hydrosilylation of t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with ClMe2SiH and a platinum catalyst yields an (E)-vinylsilane, which is then subjected to a cross-coupling reaction with an aryl halide to produce the desired compound .
Industrial Production Methods: Industrial production of NK-104 D4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: NK-104 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: NK-104 D4 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
NK-104 D4 is widely used in scientific research due to its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase. Some of its applications include:
Chemistry: Used to study the synthesis and reactivity of deuterium-labeled compounds.
Biology: Employed in research on cholesterol metabolism and related pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
NK-104 D4 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. The compound also enhances the expression of low-density lipoprotein receptors, further promoting the clearance of low-density lipoprotein cholesterol from the blood .
Comparison with Similar Compounds
Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used to lower cholesterol levels.
Simvastatin: Similar in function to NK-104 D4, but with different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long duration of action.
Uniqueness of NK-104 D4: NK-104 D4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides insights into the metabolic pathways and stability of the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C25H24FNO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D |
InChI Key |
VGYFMXBACGZSIL-FZVTUHSMSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=NC3=CC=CC=C32)C4CC4)/C=C/[C@H](C[C@H](CC(=O)O)O)O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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